molecular formula C15H14O2 B6395900 3-(3-Methylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261942-87-3

3-(3-Methylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6395900
CAS RN: 1261942-87-3
M. Wt: 226.27 g/mol
InChI Key: HGAPKTIRRKBEGU-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-methylbenzoic acid, or MMP-2-MB, is an aromatic carboxylic acid that has a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of about 92 °C and a boiling point of about 270 °C. MMP-2-MB is used in a variety of processes, from synthesis to lab experiments, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

MMP-2-MB is used in a variety of scientific research applications, including drug development, organic synthesis, and nanomaterials research. In drug development, it is used to study the effects of various drugs on the body. In organic synthesis, it is used as a starting material for the synthesis of various organic compounds. In nanomaterials research, it is used as a building block for the development of nanomaterials.

Mechanism of Action

MMP-2-MB is known to interact with a number of enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules that play a role in inflammation and allergic reactions.
Biochemical and Physiological Effects
MMP-2-MB has been studied extensively for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-allergic properties. It has been found to reduce inflammation in the lungs, reduce the production of inflammatory molecules, and reduce the production of leukotrienes. In addition, it has been found to have neuroprotective effects, as it can reduce the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

MMP-2-MB has a number of advantages for lab experiments. It is easy to synthesize and is readily available in 95% pure form. In addition, it is relatively stable, making it suitable for long-term storage. However, it is important to note that MMP-2-MB can be toxic at high concentrations, and it is important to take proper safety precautions when working with it.

Future Directions

MMP-2-MB has a wide range of potential future applications. One potential application is its use as an anti-cancer agent. Studies have shown that it can reduce the growth of cancer cells and inhibit the spread of cancer. In addition, it has potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it has potential applications in the development of new drugs, as it can be used to modify existing drugs or create new drugs.

Synthesis Methods

MMP-2-MB is synthesized through a multi-step process. The first step involves the reaction of 3-methylphenol and 2-methylbenzoic anhydride to create a compound known as 3-(3-methylphenyl)-2-methylbenzoic anhydride. This compound is then reacted with sodium hydroxide to form MMP-2-MB. The reaction is carried out in an aqueous solution at a temperature of about 150 °C, and the final product is a 95% pure solution of MMP-2-MB.

properties

IUPAC Name

2-methyl-3-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-6-12(9-10)13-7-4-8-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAPKTIRRKBEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688600
Record name 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-87-3
Record name 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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